Product packaging for Sodium acetate-1-13C(Cat. No.:CAS No. 23424-28-4)

Sodium acetate-1-13C

Cat. No.: B1343620
CAS No.: 23424-28-4
M. Wt: 83.026 g/mol
InChI Key: VMHLLURERBWHNL-CGOMOMTCSA-M
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Description

Foundational Principles of Carbon-13 Isotope Tracing for Metabolic Studies

The fundamental principle of carbon-13 isotope tracing lies in its ability to distinguish between carbon atoms originating from the tracer and those already present in the biological system. humankinetics.com Carbon naturally exists as two stable isotopes: the highly abundant ¹²C (~98.9%) and the much rarer ¹³C (~1.1%). Because of its low natural abundance, introducing a substrate highly enriched in ¹³C creates a distinct isotopic signature that can be readily detected against the natural background. humankinetics.com

The core of this technique, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), involves several key steps:

Introduction of a ¹³C-labeled substrate: A specific ¹³C-labeled molecule, such as [1-¹³C]glucose or sodium [1-¹³C]acetate, is introduced to a biological system, which can range from cell cultures to whole organisms. frontiersin.orgnih.gov

Metabolic Conversion: The organism's metabolic machinery processes the labeled substrate, distributing the ¹³C atoms throughout its network of interconnected pathways. royalsocietypublishing.org

Detection and Analysis: After a period of time, metabolites are extracted and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). frontiersin.orgnih.gov These methods can determine the mass of the metabolites and, in some cases, the exact position of the ¹³C atoms within the molecular structure. nih.gov

Flux Quantification: The resulting labeling patterns, or mass isotopomer distributions, provide a wealth of information. nih.gov By applying computational models, these patterns can be used to calculate the rates of reactions throughout the metabolic network, revealing the relative activity of different pathways. frontiersin.orgnau.edu

This approach offers significant advantages, particularly the use of a stable, non-radioactive isotope, making it safe for a wide range of applications, including studies in humans. cambridge.org It allows for a dynamic and quantitative view of cellular metabolism that goes beyond static measurements of metabolite concentrations. frontiersin.org

Significance of Position-Specific Labeling in Sodium Acetate-1-13C as a Metabolic Elucidation Tool

The utility of a ¹³C tracer is greatly enhanced by position-specific labeling, where the ¹³C isotope is placed at a known, specific location within the molecule. Sodium acetate-1-¹³C, which has the formula CH₃¹³COONa, is a prime example of such a tool. isotope.com Acetate (B1210297) is a key metabolic intermediate that is readily converted to acetyl-CoA, a central hub in metabolism that can enter the Tricarboxylic Acid (TCA) cycle for energy production or be used for biosynthesis of fatty acids and other molecules. nih.govnih.gov

The significance of labeling the C-1 (carboxyl) position is revealed when tracing its fate through the TCA cycle. When acetyl-CoA derived from [1-¹³C]acetate enters the cycle, the labeled carbon's position changes with each enzymatic step. Crucially, the label from [1-¹³C]acetate is released as ¹³CO₂ during the second turn of the TCA cycle. nih.gov In contrast, if acetate were labeled at the C-2 (methyl) position, the label would be retained in the cycle's intermediates for longer.

This differential fate allows researchers to probe specific aspects of metabolism:

TCA Cycle Activity: The rate of ¹³CO₂ release from [1-¹³C]acetate provides a direct measure of TCA cycle flux. nih.gov

Anaplerotic vs. Cataplerotic Fluxes: It helps distinguish the primary energy-producing function of the TCA cycle from anaplerotic pathways (which replenish TCA cycle intermediates) and cataplerotic pathways (which draw intermediates out for biosynthesis).

Cell-Specific Metabolism: In complex tissues like the brain, acetate is preferentially taken up and metabolized by astrocytes rather than neurons. nih.gov Using sodium [1-¹³C]acetate allows researchers to specifically investigate the metabolic activity of astrocytes, providing insights into neuron-glia metabolic interactions. frontiersin.orgnih.gov

The choice of the labeled position is therefore not arbitrary; it is a deliberate experimental design choice that tunes the tracer to answer specific biological questions. The data derived from sodium acetate-1-¹³C provides a high-resolution view of metabolic pathways that would be obscured if a uniformly labeled tracer were used. nih.gov

Research Findings with Sodium Acetate-1-¹³C

The following table summarizes findings from a study using ¹³C-labeled acetate to investigate the biosynthesis of defensive alkaloids in the ladybird beetle Epilachna paenulata. This research demonstrates how the incorporation of the label can confirm biosynthetic pathways.

Labeled Precursor UsedMetabolite AnalyzedKey FindingConclusion
[1-¹³C]-Sodium AcetateHomotropane AlkaloidsIsotopic label was incorporated into the alkaloid structure.Supports that the biosynthesis of these alkaloids proceeds through a pathway involving the condensation of acetate units. nih.gov
[1-¹³C]-Sodium AcetatePiperidine AlkaloidsIsotopic label was incorporated into the alkaloid structure.Confirms a fatty acid-based pathway, where acetate is a fundamental building block, for the synthesis of these defensive compounds. nih.gov

Another application is in studying microbial metabolism. The table below details findings from research on Streptomyces chartreusis, where labeled acetate was used to unravel the formation of the complex organic molecule chartreusin.

Labeled Precursor UsedMetabolite AnalyzedKey FindingInferred Biosynthetic Pathway
[1-¹³C]acetateChartreusin AglyconeThe 19-carbon aglycone component was shown to be derived entirely from acetate.The molecule is assembled from a single polyketide chain built from acetate units. researchgate.net
[1,2-¹³C]acetateChartreusin AglyconeAnalysis of ¹³C-¹³C coupling patterns showed how acetate units were linked together.The specific arrangement of coupled and uncoupled carbon atoms suggested that the aglycone is formed from a 22-carbon polyketide chain, which then undergoes cyclization and rearrangement. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NaO2 B1343620 Sodium acetate-1-13C CAS No. 23424-28-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-CGOMOMTCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177981
Record name Sodium acetate C-13, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.026 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23424-28-4
Record name Sodium acetate C-13, 1-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023424284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium acetate C-13, 1-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM ACETATE C-13, 1-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73J74S8H3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological Frameworks for Sodium Acetate 1 13c Tracer Experiments

Experimental Design and Administration Strategies for 13C-Acetate Tracers

The experimental design for tracer studies using Sodium Acetate-1-13C is contingent on the biological system under investigation and the specific metabolic questions being addressed. These experiments, whether in vitro, in vivo in animal models, or in human subjects, are meticulously planned to trace the metabolic fate of the 13C-labeled acetate (B1210297) molecule. ontosight.ai

In Vitro Cell Culture Models for Metabolic Pathway Investigation

In vitro cell culture systems are fundamental for dissecting the metabolic pathways that utilize acetate. These models allow for a controlled environment to study cellular uptake and metabolism of this compound. For instance, studies have utilized 13C-acetate to investigate metabolic processes in multiple myeloma cells (MMCs). aacrjournals.org In these experiments, MMCs are incubated in a growth medium containing this compound. aacrjournals.org At specific time points, both the cells and the supernatant are harvested and processed for analysis. aacrjournals.org This allows researchers to track the uptake of 13C-acetate from the medium and its incorporation into various intracellular metabolites and lipids. aacrjournals.org

One common approach involves lyophilizing cell pellets and then performing aqueous extractions to isolate metabolites for analysis by techniques like Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. aacrjournals.org By identifying and quantifying the 13C-labeled metabolites, researchers can elucidate the metabolic fate of acetate within the cell. ontosight.aiaacrjournals.org For example, the appearance of 13C-labeled glutamate (B1630785) indicates the entry of acetate-derived acetyl-CoA into the Krebs cycle. nih.gov

To further probe specific pathways, pharmacological inhibitors can be employed. For instance, the use of an MCT1 inhibitor, α-cyano-4-hydroxycinnamic acid (CHC), can demonstrate the role of this transporter in acetate uptake by observing a reduction in the incorporation of 13C from acetate into intracellular metabolites. aacrjournals.org

A summary of findings from an in vitro study on multiple myeloma cells is presented below:

Cell LineObservationImplication
5TGM1, OPM2, U266Significant uptake of 13C-acetate and incorporation into intracellular metabolites and membrane lipids.Demonstrates active acetate metabolism in multiple myeloma cells.
5TGM1, OPM2, U266Inhibition of acetate transport with CHC was toxic to the cells.Highlights the importance of acetate metabolism for cell viability.

In Vivo Animal Models for Systems-Level Metabolic Analysis

In vivo animal models are crucial for understanding the systemic metabolism of acetate in a whole organism. isotope.com These studies often involve the administration of this compound to animals, followed by the collection of tissue and fluid samples for analysis. nih.govmpg.de For example, studies in mice have used intravenous or subcutaneous injections of [2-13C]acetate to investigate glial and neuronal metabolism in the brain. nih.gov By analyzing brain extracts using 13C NMR spectroscopy, researchers can calculate the percent enrichment of 13C in various carbon positions of amino acids like glutamate and glutamine, as well as lactate (B86563) and glucose. nih.gov

This approach allows for the investigation of complex metabolic interactions between different cell types, such as the transfer of metabolites from astrocytes to neurons. nih.gov The labeling patterns observed in metabolites like glutamate and GABA after [2-13C]acetate administration can reveal the activity of different metabolic pathways, including the Krebs cycle and fatty acid synthesis. nih.gov

In another example, Listeria monocytogenes-infected mice were infused with 13C-labeled acetate to trace its use by CD8 T effector cells during an immune response. nih.gov This in vivo tracing revealed a switch in fuel preference from glutamine to acetate for the Krebs cycle metabolism in these immune cells late in the infection. nih.gov

Key findings from in vivo animal studies are summarized in the table below:

Animal ModelTracerKey Finding
Mice[2-13C]acetateAstrocytically derived glutamine serves as both a precursor for neurotransmitters and an energy substrate for neurons. nih.gov
Listeria monocytogenes-infected mice13C-acetateCD8 T effector cells switch to acetate-dependent Krebs cycle metabolism late in infection. nih.gov

Applications in Human Metabolic Studies: Methodological Considerations for Tracer Infusion and Sampling

The use of this compound in human metabolic studies provides valuable insights into whole-body and regional metabolism. physiology.org These studies typically involve a primed continuous infusion of the tracer to achieve a steady state of isotopic enrichment in the body. physiology.org The "primed" component refers to an initial bolus injection of the tracer to rapidly fill the body's bicarbonate pools, which can shorten the time needed to reach isotopic equilibrium. bioscientifica.com

Blood and breath samples are collected at regular intervals to measure the enrichment of 13C in plasma metabolites and expired carbon dioxide (CO2). physiology.orgnih.gov The rate of appearance of 13CO2 in the breath is used to calculate the rate of acetate oxidation. physiology.org It's important to note that the recovery of labeled carbon from acetate can be influenced by the duration of the tracer infusion. physiology.org For instance, a 15-hour infusion of [1,2-13C]acetate resulted in a significantly higher recovery of labeled CO2 compared to a 3-hour infusion. physiology.org

Catheter placement is a critical aspect of these studies, allowing for both the infusion of the tracer and the collection of arterialized blood samples. physiology.org These samples, along with breath samples, provide the necessary data to quantify regional and whole-body acetate kinetics and oxidation. physiology.org For example, by sampling from femoral and hepatic veins, researchers can determine the fractional extraction and metabolism of acetate by the leg and splanchnic tissues. physiology.org

Methodological considerations for human studies are highlighted below:

ConsiderationRationaleExample Finding
Primed Continuous InfusionTo achieve and maintain a steady-state isotopic enrichment for accurate kinetic measurements. physiology.orgbioscientifica.comA 15-hour infusion of [1,2-13C]acetate yielded a 66.7% recovery of labeled carbon in CO2, compared to 37.9% after 3 hours. physiology.org
CatheterizationEnables tracer infusion and sampling of arterialized blood for regional metabolic analysis. physiology.orgFractional extraction of acetate was found to be approximately 70% in both splanchnic and leg tissues. physiology.org
Breath Sample CollectionTo measure the enrichment of 13CO2 for the calculation of whole-body and regional acetate oxidation. physiology.orgnih.govThe percentage of acetate carbon recovered as CO2 is similar at the whole-body level and across the leg and splanchnic regions in the postabsorptive state. physiology.org

Advanced Analytical Techniques for 13C-Isotopomer Distribution Analysis

The analysis of 13C-isotopomer distribution is central to interpreting data from this compound tracer experiments. researchgate.net Isotopomers are molecules that differ only in the isotopic composition of their atoms. biorxiv.org By measuring the distribution of 13C within a metabolite, researchers can deduce the metabolic pathways through which it was synthesized. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Acetate Derived Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for identifying and quantifying 13C-labeled metabolites. ontosight.aifrontiersin.org It offers excellent chemical selectivity, allowing for the resolution of signals from different carbon atoms within a molecule. mdpi.com

High-resolution 13C NMR spectroscopy is a cornerstone of metabolic profiling in studies using 13C-acetate. researchgate.net This technique allows for the detailed analysis of 13C incorporation into various metabolites, providing insights into the activity of metabolic pathways like the Krebs cycle. frontiersin.orgresearchgate.net When [2-13C]acetate is metabolized, the 13C label is incorporated into acetyl-CoA, which then enters the Krebs cycle. physiology.org The subsequent turns of the cycle lead to a scrambling of the 13C label into different positions of Krebs cycle intermediates and related amino acids like glutamate and aspartate. physiology.org

The analysis of 13C-13C spin-spin coupling patterns in the NMR spectra of these metabolites provides a wealth of information. researchgate.net For example, in a study of Saccharomyces cerevisiae fed with [2-13C]acetate, the appearance of the 13C label first in the C4 position of glutamate, followed by the C2 and C3 positions, revealed the interplay between the Krebs cycle and transaminase activity. nih.govpnas.org The detection of 13C enrichment at the C5 position of glutamate pointed to the existence of a futile cycle involving phosphoenolpyruvate (B93156). nih.govpnas.org

In studies of the brain, high-resolution 13C NMR of brain extracts from animals infused with [2-13C]acetate has been used to differentiate between glial and neuronal metabolism. nih.gov The distinct labeling patterns in glutamate and glutamine provide evidence for the transfer of metabolites between these two cell types. nih.gov

The table below summarizes key research findings using high-resolution 13C NMR:

Organism/SystemTracerKey Metabolites AnalyzedMajor Finding
Saccharomyces cerevisiae[2-13C]acetateGlutamate, AspartateRevealed the interplay between the Krebs cycle and transaminase activity, and the existence of a futile cycle. nih.govpnas.org
Mouse Brain[2-13C]acetateGlutamate, Glutamine, GABADemonstrated the transfer of astrocytically derived glutamine to neurons for use as an energy substrate and neurotransmitter precursor. nih.gov
Perfused Rat Heart[2-13C]acetateGlutamate, Aspartate, MalateAllowed for the kinetic analysis of the Krebs cycle and the impact of metabolic inhibitors. physiology.org

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Dynamic Metabolic Insights

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive technique that allows for the real-time investigation of metabolic pathways in vivo. stanford.eduacs.org The method involves enhancing the nuclear spin polarization of ¹³C-labeled substrates, such as sodium acetate-1-¹³C, by over 10,000-fold through a process called dissolution dynamic nuclear polarization (d-DNP). acs.orgnih.gov This dramatic increase in signal sensitivity enables the tracking of the metabolic fate of the ¹³C label with high temporal and spatial resolution. stanford.eduacs.org

Sodium acetate-1-¹³C is a key substrate for hyperpolarized ¹³C MRS studies, particularly for probing acetyl-CoA metabolism. nih.govjove.com Acetate is a short-chain fatty acid that is readily taken up by cells and converted to acetyl-CoA, a central hub in metabolism. nih.gov By monitoring the conversion of hyperpolarized [1-¹³C]acetate to its downstream metabolites, researchers can gain dynamic insights into cellular energy metabolism, fatty acid synthesis, and other anabolic processes. nih.govnih.gov

Research Findings:

A significant application of hyperpolarized [1-¹³C]acetate is in cardiac metabolism research. Studies in large animal models have demonstrated the feasibility of using this tracer to observe the real-time conversion of acetate to acetyl-carnitine in the heart, providing a window into myocardial fatty acid oxidation. nih.govnih.gov For instance, after intravenous injection of hyperpolarized Na[1-¹³C]acetate in pigs, the dynamic conversion to [1-¹³C]acetyl-carnitine was detected, allowing for the kinetic analysis of this metabolic pathway. nih.gov

In the context of cancer research, hyperpolarized ¹³C MRS with substrates like [1-¹³C]pyruvate has shown promise in differentiating between healthy and cancerous tissues. nih.gov While pyruvate (B1213749) is a common choice, [1-¹³C]acetate offers complementary information about metabolic alterations in tumors.

The table below summarizes key parameters from a study utilizing hyperpolarized Na[1-¹³C]acetate in a large animal model.

ParameterValueReference
Liquid-state polarization14.2% nih.govnih.gov
In vivo T1 relaxation time17.6 ± 1.7 s nih.govnih.gov
Injected doseUp to 3 mmoles nih.govnih.gov

It's important to note that the short T1 relaxation time of hyperpolarized substrates necessitates rapid data acquisition. stanford.edu The development of advanced pulse sequences is crucial for capturing the dynamic metabolic processes in three spatial dimensions, along with temporal and spectral information. stanford.edu

Mass Spectrometry (MS) Approaches for Comprehensive Isotopomer Profiling

Mass spectrometry (MS) is a cornerstone technique for metabolic research using stable isotope tracers like sodium acetate-1-¹³C. It allows for the detailed analysis of the incorporation of the ¹³C label into various metabolites, providing a comprehensive picture of metabolic fluxes. doe.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical method for determining the isotopic enrichment in proteinogenic amino acids and other volatile metabolites following the administration of a ¹³C-labeled substrate. nih.govresearchgate.net In a typical experiment, cells or tissues are cultured with sodium acetate-1-¹³C. After a period of incubation, proteins are hydrolyzed to release amino acids, which are then derivatized to make them volatile for GC separation. nih.govacs.org The subsequent MS analysis determines the mass isotopomer distribution (MID) for each amino acid, revealing the extent of ¹³C incorporation. rsc.org

Research Findings:

GC-MS-based ¹³C metabolic flux analysis (¹³C-MFA) has been instrumental in elucidating central carbon metabolism in various organisms. nih.govresearchgate.net By analyzing the labeling patterns of amino acids, which are synthesized from intermediates of central metabolic pathways, researchers can quantify the fluxes through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov

For example, studies using ¹³C-labeled glucose and acetate have been performed to understand metabolic adaptations in microorganisms and cancer cells. nih.govrsc.org The analysis of ¹³C enrichment in metabolites like glutamate, derived from the TCA cycle, provides direct insights into the cycle's activity. rsc.org

The following table illustrates the type of data obtained from a GC-MS analysis of TBDMS-derivatized alanine (B10760859) after labeling with a ¹³C source. The mass-to-charge ratio (m/z) of the fragments indicates the number of ¹³C atoms incorporated.

FragmentPre-¹³C Labeling (m/z)Post-¹³C Labeling (m/z)Reference
[M-57]⁺260260, 261, 262... shimadzu.com
[M-85]⁺232232, 233, 234... shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar metabolites, which are often not amenable to GC-MS without derivatization. doe.govnih.gov This includes a wide range of compounds such as amino acids, organic acids, and nucleotides. doe.govnih.gov When using sodium acetate-1-¹³C as a tracer, LC-MS can track the incorporation of the ¹³C label into these polar metabolites, providing a broad overview of metabolic activity. doe.govmetabolomicsworkbench.org

Research Findings:

LC-MS-based metabolomics with ¹³C tracers is a powerful tool for systems biology. nih.gov In one approach, a highly ¹³C-enriched medium containing labeled glucose and amino acids is used to monitor ¹³C incorporation into a multitude of cellular products and intermediates. nih.gov This allows for an unbiased assessment of metabolic pathways.

Recent advancements in LC-MS methods, such as hydrophilic interaction chromatography (HILIC) and reversed-phase ion-pairing chromatography, have enhanced the separation and detection of a wide array of polar metabolites, making them highly valuable for ¹³C metabolic flux analysis. researchgate.net

The table below shows an example of polar metabolites that can be analyzed using LC-MS in ¹³C tracer experiments.

Metabolite ClassExamples
Amino AcidsGlutamate, Aspartate, Alanine
Organic AcidsLactate, Malate, Fumarate
NucleotidesATP, GTP

Imaging Mass Spectrometry (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules, including ¹³C-labeled metabolites, directly in tissue sections. This provides a unique opportunity to study metabolic heterogeneity within a tissue sample, correlating metabolic activity with specific anatomical structures or cell populations.

Research Findings:

While still an emerging application, MSI with ¹³C-labeled substrates holds immense potential for understanding metabolic reprogramming in diseases like cancer. By administering sodium acetate-1-¹³C and then analyzing tissue sections with MSI, it is possible to map the areas where acetate is being actively metabolized. This could reveal, for example, regions of high fatty acid synthesis within a tumor.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Interfacing Chromatographic Separations with Mass Spectrometry (e.g., GCxGC-TOF-MS, CE-MS/MS)

To enhance the separation and identification of complex metabolite mixtures in ¹³C tracer studies, advanced analytical platforms that couple different separation techniques with mass spectrometry are employed. These include two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF-MS) and capillary electrophoresis-mass spectrometry/mass spectrometry (CE-MS/MS).

Research Findings:

GCxGC-TOF-MS provides significantly higher resolution than conventional GC-MS, allowing for the separation of co-eluting metabolites and a more comprehensive analysis of the isotopologue distributions.

CE-MS/MS is particularly useful for the analysis of charged metabolites. Recent studies have demonstrated its utility in isotopomer analysis, for example, by distinguishing between different ¹³C-labeled forms of glutamate. oup.com This level of detail is crucial for accurate metabolic flux calculations.

Computational Modeling and Software Platforms for 13C-Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) relies on computational modeling to translate the experimentally measured mass isotopomer distributions into quantitative metabolic fluxes. shimadzu.comnih.govnih.gov This involves constructing a metabolic network model that includes the relevant biochemical reactions and the atom transitions for each reaction. nih.govgithub.io The model is then used to simulate the expected labeling patterns for different flux distributions. By fitting the simulated data to the experimental data, the most likely set of intracellular fluxes can be determined. researchgate.netshimadzu.com

A variety of software platforms have been developed to facilitate ¹³C-MFA. These platforms provide tools for model construction, data processing, flux estimation, and statistical analysis. nih.govmdpi.commit.edu

Examples of ¹³C-MFA Software:

SoftwareKey FeaturesReference
OpenMebius Generates metabolic models, corrects for natural isotope abundance, estimates metabolic flux distributions. shimadzu.com
WUFlux User-friendly interface for MATLAB, provides metabolic network templates, visualizes flux results. nih.govgithub.io
INCA MATLAB-based software for isotopically non-stationary MFA (INST-MFA). nih.gov
METRAN Based on the Elementary Metabolite Units (EMU) framework, used for tracer experiment design and statistical analysis. mit.edu
tcaSIM Aids in the experimental design of both MS and NMR tracer studies in complex systems. researchgate.net
13CFLUX2 A software package for steady-state ¹³C-MFA. mdpi.com
FiatFlux Software for metabolic flux analysis from ¹³C-glucose experiments. mdpi.com

The choice of software often depends on the specific experimental design (e.g., steady-state vs. non-stationary) and the complexity of the metabolic network being studied. These computational tools are indispensable for extracting meaningful biological insights from ¹³C tracer experiments with sodium acetate-1-¹³C and other labeled substrates.

Reconstruction and Validation of Metabolic Network Models for 13C-Acetate Tracing

A robust metabolic network model is the foundation of any 13C-MFA study. sci-hub.se This model is a mathematical representation of the biochemical reactions occurring within a cell, including glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. frontiersin.org The reconstruction of these models often begins with genome-scale models (GEMs) which are curated based on genomic and literature data. frontiersin.org For the specific use of 13C-acetate tracing, the model must accurately depict the pathways involved in acetate metabolism, such as its conversion to acetyl-CoA and subsequent entry into the TCA cycle. osti.govbiorxiv.org

Validation of the metabolic model is a critical step to ensure the accuracy of the resulting flux estimations. nih.gov This process involves comparing the model's predictions with experimental data. mdpi.com A common method for validation is the goodness-of-fit test, which assesses how well the simulated labeling patterns from the model match the experimentally measured mass isotopomer distributions (MIDs). nih.gov The chi-squared (χ²) test is a widely used statistical tool for this purpose. nih.gov Furthermore, performing parallel labeling experiments with different tracers can help to validate and refine the metabolic network model. nih.gov For instance, using both [1-¹³C]acetate and [2-¹³C]acetate can provide complementary information to better constrain the fluxes within the central carbon metabolism. escholarship.org Out-of-sample prediction accuracy, where a model is evaluated against a dataset not used for its initial fitting, offers a more rigorous validation approach. nih.gov

Algorithmic Approaches for Flux Estimation from 13C-Isotopomer Data

The estimation of metabolic fluxes from 13C-isotopomer data is a computationally intensive task that relies on sophisticated algorithms. nih.govnih.gov These algorithms aim to find the set of fluxes that best explains the measured labeling patterns of metabolites. Generally, these approaches fall into two main categories: optimization-based methods and direct methods.

Optimization-based approaches formulate the flux estimation as a non-linear optimization problem. The objective is to minimize the difference between the experimentally measured isotopomer abundances and the values predicted by the metabolic model for a given set of fluxes. nih.gov This is typically achieved through iterative algorithms that adjust the flux values until a best fit is found.

Direct approaches, on the other hand, attempt to avoid the complexities of non-linear optimization by augmenting linear balance constraints with linear constraints derived from the isotopomer data. This can simplify the computational problem and avoid issues like getting trapped in local optima.

A key concept in many modern flux estimation algorithms is the use of Elementary Metabolite Units (EMUs). nih.gov The EMU framework simplifies the complex isotopomer balancing equations, significantly improving the speed and efficiency of the calculations. nih.govvanderbilt.edu Another approach involves "fluxomers," which are composite variables that combine fluxes and isotopomer abundances, leading to a more straightforward formulation and an improved error model. vanderbilt.edu

Dedicated Software Tools for 13C-MFA and Isotopomer Data Processing

The complexity of 13C-MFA has spurred the development of specialized software packages that automate many of the required calculations and data processing steps. nih.govd-nb.info These tools provide a user-friendly environment for researchers who may not have extensive expertise in computational modeling. github.ionih.gov

Several prominent software tools are available, each with its own set of features and underlying algorithms. These platforms typically require a user-defined metabolic network and the experimental labeling data as input, and they output the estimated fluxes, their confidence intervals, and a statistical analysis of the goodness-of-fit. d-nb.info

SoftwareDescriptionKey Features
WUFlux An open-source, MATLAB-based platform for steady-state 13C-MFA, particularly for bacterial metabolism. github.ionih.govProvides templates for various microbial species, a graphical user interface, and tools for correcting mass spectrometry data. github.ioresearchgate.net It can analyze data from various carbon substrates, including acetate. github.io
OpenFLUX / OpenFLUX2 An efficient, open-source software for 13C-based metabolic flux analysis that utilizes the EMU framework. nih.govnih.govFeatures a parser that automatically generates model equations from a simple notation of the metabolic network. nih.govresearchgate.net OpenFLUX2 extends its capabilities to handle parallel labeling experiments. nih.gov
IsoX A software tool for processing isotopologue data. biorxiv.orgomicsdi.orgProcesses raw mass spectrometry data to determine mass isotopomer distributions. omicsdi.org
INCA A MATLAB-based software package for both steady-state and isotopically non-stationary metabolic flux analysis (INST-MFA). vueinnovations.comnih.govCan analyze data from multiple experiments simultaneously and supports various types of labeling data. nih.gov
Metran A software tool used for 13C-MFA calculations. nih.govd-nb.infoProvides flux estimations, confidence intervals, and goodness-of-fit statistics. d-nb.info
13CFLUX / 13CFLUX2 High-performance software suites for 13C-metabolic flux analysis. nih.govnih.govBased on the cumomer concept, which decomposes the non-linear system into smaller, linear problems. oup.com

These software packages have become indispensable for the modern application of 13C-MFA, enabling more complex and comprehensive analyses of metabolic systems. nih.gov They abstract away much of the underlying mathematical complexity, allowing researchers to focus on the biological interpretation of the results. d-nb.info

Elucidation of Metabolic Pathways Through Sodium Acetate 1 13c Tracing

Central Carbon Metabolism and Energy Homeostasis

The central carbon metabolism, encompassing the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production and the generation of biosynthetic precursors. Sodium acetate-1-13C is an invaluable tool for probing the dynamics of these pathways.

Tricarboxylic Acid (TCA) Cycle Activity and Anaplerosis from 13C-Acetate

This compound is readily converted to acetyl-CoA within the cell, which then enters the TCA cycle. The ¹³C label from acetate (B1210297) is incorporated into various TCA cycle intermediates. By analyzing the isotopic enrichment patterns in these intermediates and their derivatives, such as glutamate (B1630785), researchers can quantify the rate of the TCA cycle (VTCA), a direct measure of mitochondrial oxidative flux. researchgate.netphysiology.org

Anaplerosis, the replenishment of TCA cycle intermediates that have been extracted for biosynthesis, can also be assessed. When unlabeled precursors enter the cycle, they dilute the ¹³C enrichment, and the degree of this dilution provides a measure of anaplerotic flux (VANA) relative to the TCA cycle flux. researchgate.netannualreviews.org For instance, in the human liver, the infusion of [1-¹³C]acetate allows for the noninvasive determination of hepatic TCA cycle and anaplerotic fluxes through ¹³C magnetic resonance spectroscopy (MRS) by monitoring the labeling of glutamate. researchgate.netresearchgate.net Studies have shown that in healthy individuals, the ratio of anaplerotic flux to TCA cycle flux (VANA/VTCA) in the liver is approximately 1.4. researchgate.netphysiology.org

In various organisms, from yeast to humans, ¹³C-metabolic flux analysis (¹³C-MFA) using labeled acetate has been instrumental in understanding how cells regulate central carbon metabolism under different conditions. nih.govisotope.com For example, in Escherichia coli, ¹³C-MFA revealed that exposure to phenol (B47542) leads to a reduction in TCA cycle flux and an increase in acetate production. frontiersin.org Similarly, in platelets, resting platelets primarily use acetate to fuel the TCA cycle, while activated platelets show a dramatic shift in carbon redistribution. biorxiv.org

Representative TCA Cycle and Anaplerotic Flux Ratios Determined Using ¹³C-Acetate
Organism/TissueConditionParameter MeasuredFlux Ratio (VANA/VTCA)Reference
Human LiverHealthy, LeanHepatic TCA and anaplerotic fluxes1.39 ± 0.22 researchgate.net
Yarrowia lipolytica (Control Strain)Growth phase on acetateMetabolic flux distribution- nih.govisotope.com
Yarrowia lipolytica (Engineered Strain)Lipid production phase on acetateMetabolic flux distribution- nih.govisotope.com

Glyoxylate (B1226380) Shunt Fluxes in Acetate-Utilizing Organisms

In many microorganisms and plants, the glyoxylate shunt is a critical pathway for acetate utilization, allowing for the net conversion of acetyl-CoA to succinate (B1194679) and other four-carbon intermediates necessary for gluconeogenesis and other biosynthetic processes. This compound is instrumental in quantifying the flux through this pathway.

Studies in the oleaginous yeast Yarrowia lipolytica using ¹³C-acetate have demonstrated that the glyoxylate shunt is constantly active when acetate is the sole carbon source. nih.govisotope.com Metabolic flux analysis revealed that the cell diverts a portion of the glyoxylate shunt flux to support anaplerotic reactions and NADPH production, while the excess flux returns to the TCA cycle for energy generation. nih.govisotope.comosti.gov

In Escherichia coli, ¹³C-MFA has shown that under certain conditions, such as growth on galactose, a PEP-glyoxylate cycle is activated for energy generation, bypassing parts of the TCA cycle. embopress.org Similarly, in Mycobacterium tuberculosis, ¹³C-MFA has identified a novel pathway for pyruvate (B1213749) dissimilation that involves the glyoxylate shunt and anaplerotic reactions, even when the organism is not metabolizing fatty acids. plos.org

Gluconeogenesis and Carbon Redistribution from 13C-Acetate

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital pathway for maintaining blood glucose levels. While acetate itself is not a direct gluconeogenic precursor in mammals, the carbon from ¹³C-acetate can be incorporated into glucose via the TCA cycle and subsequent steps. nih.gov The ¹³C label from acetyl-CoA enters the TCA cycle, labels oxaloacetate, which can then be converted to phosphoenolpyruvate (B93156) (PEP) and enter the gluconeogenic pathway. nih.gov

By measuring the ¹³C enrichment in glucose, researchers can trace the contribution of acetate-derived carbons to glucose production. nih.gov In isolated liver cells, using [2-¹³C]acetate and ¹³C NMR spectroscopy, the relative rates of glucose synthesis to the TCA cycle have been determined. nih.gov In the yeast Yarrowia lipolytica, ¹³C-MFA with labeled acetate has shown that gluconeogenic flux is crucial during both growth and lipid production phases to support biosynthesis and NADPH generation through the oxidative pentose (B10789219) phosphate (B84403) pathway. nih.govisotope.comosti.gov

However, it is important to note that in some systems, like mouse hepatocytes, [U-¹³C]-acetate is a poor gluconeogenic precursor due to the absence of enzymes that can convert acetyl-CoA back to pyruvate. mit.edu

Lipid and Fatty Acid Metabolism

This compound is a cornerstone tracer for investigating the synthesis and modification of fatty acids, providing quantitative data on these complex processes.

Quantification of De Novo Lipogenesis (DNL) Using this compound

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This compound is a widely used tracer to quantify the rate of DNL. metsol.comnimbustx.comunav.edu The ¹³C-labeled acetyl-CoA derived from the tracer is incorporated into newly synthesized fatty acids, such as palmitate. nimbustx.com

The fractional contribution of DNL to the total fatty acid pool can be determined using a technique called Mass Isotopomer Distribution Analysis (MIDA). metsol.comunav.edu This method analyzes the distribution of ¹³C isotopomers in the newly synthesized fatty acids and, by applying combinatorial probabilities, calculates the fraction of fatty acids that were newly synthesized during the tracer infusion period. metsol.com

Studies using this approach have revealed significant insights into DNL in various physiological and pathological states. For instance, in overweight men, DNL was found to be significantly higher both before and after a high-carbohydrate meal compared to lean men. unav.edu The temporal pattern of DNL has also been characterized, showing a significant increase after meals. researchgate.netnih.gov Furthermore, this technique has been employed to evaluate the efficacy of drugs that inhibit DNL. nimbustx.com

Selected Studies Quantifying De Novo Lipogenesis with this compound
Study FocusOrganismKey FindingReference
Effect of a high-carbohydrate, low-fat mealHuman (lean and overweight men)Overweight men had higher fractional hepatic DNL than lean men. unav.edu
Temporal pattern of postprandial lipogenesisHuman (healthy men)DNL significantly increased after meals, peaking several hours later. researchgate.netnih.gov
Pharmacological inhibition of DNLHuman (overweight male subjects)A single dose of an ACC inhibitor profoundly inhibited hepatic DNL. nimbustx.com
Comparison of DNL tracersMouseContrasted the use of [²H]water and [U-¹³C]acetate for studying DNL. physiology.org

Tracing Fatty Acid Chain Elongation and Saturation from 13C-Acetate Precursors

Beyond the initial synthesis of palmitate, fatty acids can undergo further modifications, including elongation and desaturation. This compound can also be used to trace these processes. The ¹³C-labeled acetyl-CoA units can be added to existing fatty acid chains, thereby labeling the elongated products.

In a study on mice fed a high-fat diet, a novel approach using [1-¹³C]acetate infusion and MIDA was applied to simultaneously determine DNL and fatty acid elongation. plos.org The results showed that the increased synthesis of oleic acid was primarily due to the elongation of pre-existing palmitate rather than an increase in de novo synthesis of palmitate. plos.org

In the bacterium Pseudomonas putida, ¹³C NMR studies with [1-¹³C]acetate confirmed that the formation of poly(3-hydroxyalkanoates) (PHAs), a type of bioplastic, occurs via de novo fatty acid biosynthesis. asm.org Furthermore, research on the fungus Fusarium lateritium has utilized slightly enriched sodium acetate to investigate the origin of hydrogen atoms during fatty acid biosynthesis, providing insights into the stereoselectivity of the enzymes involved in elongation and desaturation. nih.gov

Biosynthesis of Macromolecules and Secondary Metabolites

The conversion of acetate into acetyl-CoA is a central hub in metabolism, connecting the breakdown of fatty acids and certain amino acids with the synthesis of a vast array of essential molecules. Using this compound allows for the precise tracking of this acetyl unit as it is integrated into larger structures like amino acids and complex natural products.

Carbon Flow into Proteinogenic Amino Acids from 13C-Acetate

When this compound is introduced into a biological system, the labeled carbon enters the tricarboxylic acid (TCA) cycle as part of acetyl-CoA. This allows the ¹³C label to be incorporated into various TCA cycle intermediates, which in turn serve as precursors for the synthesis of several proteinogenic amino acids.

The labeling patterns observed in these amino acids provide a roadmap of metabolic activity. For instance, in the anaerobic bacterium Oxalobacter formigenes, which requires acetate for growth, studies with ¹³C-labeled acetate showed that approximately 60% of the assimilated acetate was incorporated as a two-carbon unit into glutamate, proline, arginine, and leucine. iastate.edu The specific labeling pattern in glutamate, arginine, and proline was consistent with acetate entering the TCA cycle via citrate (B86180) synthase to form α-ketoglutarate, a direct precursor for these amino acids. iastate.edu

In the context of brain metabolism, studies have shown that acetate is preferentially metabolized by glial cells (astrocytes) rather than neurons. researchgate.netnih.gov When [1-¹³C]acetate is administered, the label prominently appears in glutamine, which is synthesized in astrocytes. nih.gov The labeled glutamine can then be transferred to neurons to be converted back to glutamate and subsequently to the neurotransmitter GABA. researchgate.netnih.gov Tracking the ¹³C label from acetate into these amino acids helps to delineate the metabolic interactions and trafficking of molecules between different cell types in the brain. mit.edunih.gov

The table below summarizes the key amino acids that become labeled from this compound and their precursor from the TCA cycle.

Amino Acid FamilyPrecursorLabeled Amino Acids
Glutamate Familyα-KetoglutarateGlutamate, Glutamine, Proline, Arginine
Aspartate FamilyOxaloacetateAspartate, Asparagine, Methionine, Threonine, Lysine

This interactive table allows for sorting and filtering of the data presented.

Elucidation of Natural Product Biosynthetic Pathways via 13C-Acetate Incorporation

This compound is an indispensable tool for deciphering the biosynthetic pathways of secondary metabolites, particularly polyketides. Polyketides are a diverse class of natural products synthesized through the sequential condensation of acetyl-CoA and malonyl-CoA units, a process analogous to fatty acid synthesis.

By feeding an organism with this compound and analyzing the resulting secondary metabolites using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can identify which carbon atoms in the final structure originated from the carboxyl carbon of acetate. When this is done in parallel with an experiment using [2-¹³C]acetate, the complete pattern of acetate unit incorporation can be determined.

This method has been instrumental in understanding the biosynthesis of a wide range of fungal and bacterial metabolites:

Zearalenone: In Fusarium graminearum, feeding experiments with [1-¹³C]acetate and [2-¹³C]acetate demonstrated that zearalenone's structure is assembled from the head-to-tail condensation of nine acetate units. nih.gov

Polivione: Studies in Penicillium frequentans using [1,2-¹³C₂]acetate revealed that polivione contains seven intact acetate units, helping to confirm its formation via a naphthalene (B1677914) intermediate. rsc.org

Tenellin: In Beauveria bassiana, [1-¹³C]acetate and [2-¹³C]acetate were used to label alternate carbons of the polyketide chain of tenellin, confirming its origin from the condensation of a polyketide with a phenylpropanoid unit. cdnsciencepub.com

Arthropsadiol A: The complex incorporation pattern of [1,2-¹³C₂]acetate into arthropsadiol A in the fungus Arthropsistruncata was resolved using advanced 2D NMR techniques, helping to propose a detailed biosynthetic pathway. cdnsciencepub.com

Polyketomycin: The polyketide origin of the aglycone and dimethylsalicyloyl moieties of polyketomycin, produced by Streptomyces diastatochromogenes, was confirmed through labeling studies with ¹³C-acetate. nih.gov

These tracer studies allow for the precise mapping of how simple acetate units are assembled into complex and often medicinally important molecules. nih.govbeilstein-journals.org

Acetate-Specific Metabolic Fluxes

Metabolic flux analysis using this compound provides a quantitative understanding of the rates of metabolic reactions. It allows researchers to measure how much acetate is being converted to acetyl-CoA and how this newly formed acetyl-CoA is partitioned among competing metabolic pathways.

Acetyl-CoA Generation and Utilization from 13C-Acetate

For acetate to be used by the cell, it must first be activated to acetyl-CoA. This reaction is catalyzed by the enzyme Acetyl-CoA synthetase (ACS), which is found in both the cytoplasm and mitochondria. frontiersin.orgwikipedia.org Using [1-¹³C]acetate allows for the direct observation of the product, [1-¹³C]acetyl-CoA, and its downstream metabolites. researchgate.net

The generated [1-¹³C]acetyl-CoA can have several fates:

Entry into the TCA Cycle: In the mitochondrial matrix, acetyl-CoA combines with oxaloacetate to form citrate, initiating the TCA cycle for energy production. frontiersin.orgwikipedia.org Tracing the ¹³C label through TCA cycle intermediates and released ¹³CO₂ provides a measure of the cycle's activity. cambridge.org

Fatty Acid and Cholesterol Synthesis: In the cytoplasm, acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol. wikipedia.orgtandfonline.com Studies in the parasite Trypanosoma brucei have shown that acetate is the essential precursor for lipid biosynthesis, where it is converted to acetyl-CoA in the cytosol. pnas.orgpnas.org

Histone Acetylation: Nuclear acetyl-CoA is used for the acetylation of histones, an important epigenetic modification that regulates gene expression. The source of this nuclear acetyl-CoA can be traced using labeled acetate.

In skeletal muscle, hyperpolarized [1-¹³C]acetate has been used to measure the in vivo activity of ACS by tracking the conversion to [1-¹³C]acetylcarnitine, a transportable form of acetyl units. nih.gov Similarly, in the oleaginous yeast Yarrowia lipolytica, ¹³C metabolic flux analysis with labeled acetate has been used to map the conversion of acetate into lipids, highlighting the importance of the glyoxylate shunt and pentose phosphate pathway. isotope.comnih.gov

Interplay of Acetate with Glucose and Other Carbon Sources in Metabolic Pathways

Cells often have access to multiple carbon sources simultaneously, and understanding how they choose which fuel to use is a key area of metabolic research. Co-administering this compound with other labeled substrates, such as [¹³C]glucose, allows for the dissection of their respective contributions to metabolic pathways. nih.gov

Astrocytes vs. Neurons: A classic example is in the brain, where astrocytes readily metabolize acetate while neurons preferentially use glucose. researchgate.netnih.gov By providing both [¹³C]acetate and [¹³C]glucose, researchers can quantify the metabolic flux in each cell type. Studies have shown that astrocytes can oxidize both acetate and glucose, and the resulting metabolites, like glutamine, are then shuttled to neurons. nih.govkarger.com

Cancer Metabolism: Some cancer cells exhibit a high rate of acetate uptake, even in the presence of glucose. This acetate can be a significant source for acetyl-CoA, fueling lipid synthesis for rapid cell proliferation. Tracing studies help quantify this reliance on acetate.

CD8+ T Cells: During an immune response, the fuel preference of CD8+ T cells changes. Early in their activation, they rely heavily on glucose and glutamine. However, at the peak of their expansion, they switch to using acetate to fuel oxidative metabolism in the TCA cycle. biorxiv.org

Competition and Regulation: The presence of glucose can alter the metabolism of other substrates. In Lactococcus lactis, adding glucose to cells metabolizing citrate caused a shift in the end products, as an intermediate of glycolysis (fructose 1,6-bisphosphate) activates the enzyme lactate (B86563) dehydrogenase. asm.org In human cumulus cells, which support oocyte development, acetate was found to be a preferred substrate over glucose and glutamine for generating acetyl-CoA. tandfonline.com In E. coli, the presence of phenol, a toxic compound, was shown to reduce TCA cycle flux and increase the conversion of acetyl-CoA to acetate, a phenomenon revealed by ¹³C-metabolic flux analysis. frontiersin.org

The following table summarizes findings from a study on human cumulus cells, comparing the contribution of different carbon sources to the acetyl-CoA pool.

Carbon SubstrateMean Enrichment of M+2 Acetyl-CoA (%)Standard Deviation
Glucose3.67.7
Glutamine9.46.2
Acetate20.713.9

Data sourced from a study on human cumulus cells, indicating acetate's significant contribution to acetyl-CoA synthesis. tandfonline.com

Research Applications of Sodium Acetate 1 13c Across Biological Systems

Cancer Metabolism: Reprogramming and Metabolic Vulnerabilities

Cancer cells are known to rewire their metabolic circuitry to support rapid proliferation and survival under the often harsh conditions of the tumor microenvironment. Sodium Acetate-1-13C is a powerful tool to probe these alterations, offering a window into the unique metabolic dependencies of cancer cells.

Altered Acetate (B1210297) Metabolism in Oncogenic Transformation

Acetate has been identified as a significant carbon source for cancer cells, particularly under conditions of metabolic stress. nih.gov Its metabolism is often upregulated in oncogenic transformation to support biosynthesis and energy production. The conversion of acetate to acetyl-CoA is a pivotal step, catalyzed by acetyl-CoA synthetase (ACSS) enzymes. frontiersin.org

Studies using 13C-labeled acetate have demonstrated that cancer cells can utilize acetate for the synthesis of fatty acids and phospholipids, especially under hypoxic conditions where glucose-derived carbon for lipogenesis is limited. nih.govbiorxiv.org For instance, in certain cancer cell lines, acetate can contribute up to half of the necessary substrate for fatty acid synthesis during hypoxia. nih.gov This reliance on acetate is heightened in cancer cells with increased copy numbers of the ACSS2 gene. nih.gov

Furthermore, tracing studies with [1-13C]acetate have confirmed that acetate can be oxidized in the tricarboxylic acid (TCA) cycle to generate reducing equivalents for energy production. nih.gov This is particularly relevant in the context of brain metastases, where acetate oxidation has been observed alongside glucose oxidation, correlating with the expression of ACSS2. mdpi.commdpi.com The ability of cancer cells to switch to acetate metabolism represents a key aspect of their metabolic reprogramming, allowing them to thrive in nutrient-poor environments. frontiersin.orgnih.gov

Heterogeneity of De Novo Fatty Acid Synthesis in Tumor Microenvironments

The tumor microenvironment is characterized by significant heterogeneity, including variations in oxygen and nutrient availability. nih.gov This leads to diverse metabolic phenotypes among cancer cells within the same tumor. De novo fatty acid synthesis (DNL), the process of creating fatty acids from precursors like acetyl-CoA, is crucial for building cell membranes and signaling molecules required for rapid cell proliferation. escholarship.org

Isotope tracing studies, including those with 13C-labeled acetate, have been instrumental in revealing the spatial and temporal heterogeneity of DNL. nih.govresearchgate.net Under hypoxic conditions, for example, cancer cells often switch from glucose to other substrates like acetate or glutamine for fatty acid synthesis. researchgate.net This metabolic flexibility is a critical adaptation. Studies have shown that hypoxic cancer cells can utilize acetate as a precursor for fatty acid biosynthesis via the enzyme ACSS2. researchgate.net The ability to use different carbon sources for lipogenesis highlights the metabolic adaptability of cancer cells and presents potential therapeutic targets. nih.gov

Metabolic Plasticity and Adaptive Responses in Cancer Cells under Stress

Metabolic plasticity is a hallmark of cancer, enabling cells to adapt and survive under stressful conditions such as hypoxia and nutrient deprivation. researchgate.netnih.gov Acetate plays a central role in this adaptability. When canonical sources of acetyl-CoA are limited, cancer cells can switch to non-canonical pathways, including the utilization of acetate. escholarship.org

Under hypoxic or low-glucose conditions, cancer cells can increase their uptake and utilization of acetate to fuel the TCA cycle for energy or as a substrate for fatty acid synthesis. nih.govfrontiersin.org This metabolic shift is often mediated by the upregulation of ACSS2. nih.govfrontiersin.org Interestingly, the source of this acetate can be both extracellular and intracellular. For example, acetate can be generated internally from the deacetylation of histones, providing a readily available carbon source during metabolic stress. nih.govresearchgate.net This internal acetate pool can then be converted to acetyl-CoA by ACSS2, supporting cell survival and growth. researchgate.net This dynamic interplay highlights a sophisticated buffering system where acetate metabolism is adjusted based on the metabolic state of the cancer cell and the conditions within the tumor microenvironment. researchgate.net

Microbial Systems: Pathway Engineering and Bioproduction

In the realm of microbial biotechnology, this compound is an indispensable tool for metabolic flux analysis (MFA). It allows researchers to quantify the flow of carbon through complex metabolic networks, providing crucial data for optimizing the production of biofuels, chemicals, and other valuable compounds.

Dissecting Metabolic Fluxes in Bacteria (e.g., Escherichia coli, Acetic Acid Bacteria, Geobacter metallireducens)

Escherichia coli : 13C-MFA using labeled acetate has been employed to understand the central carbon metabolism of E. coli. nih.gov These studies have revealed how E. coli adapts its metabolic fluxes in response to different growth conditions and genetic modifications. For example, when grown on acetate, E. coli utilizes the glyoxylate (B1226380) shunt to conserve carbon that would otherwise be lost as CO2 in the TCA cycle. frontiersin.org Furthermore, 13C-MFA has uncovered interesting phenomena such as acetate cross-feeding in dense microbial colonies, where one subpopulation of cells secretes acetate that is then consumed by another. nih.gov Such insights are vital for optimizing fermentation processes and for the rational design of microbial cell factories.

Acetic Acid Bacteria (AAB) : These bacteria are important in food production, such as vinegar, and are known for their ability to incompletely oxidize ethanol (B145695) to acetate. nih.govnisr.or.jp 13C-labeling studies have helped to elucidate the metabolic pathways in AAB during processes like cocoa fermentation. nih.govresearchgate.net It has been shown that in some AAB, acetate is almost exclusively derived from ethanol, while other substrates like lactate (B86563) are used for biomass formation. nih.gov Understanding these metabolic preferences is key to controlling and improving fermentation outcomes.

Geobacter metallireducens : This bacterium is of interest for its ability to reduce metals and its role in bioremediation. Using acetate labeled at either the first or second carbon position ([1-13C]acetate or [2-13C]acetate) as the sole carbon source, researchers have conducted detailed flux analysis of its central metabolism. nih.govnih.govasm.org These studies have shown that over 90% of the acetate is completely oxidized to CO2 via a full TCA cycle. nih.govasm.org The analysis also revealed the absence of a glyoxylate shunt and the presence of specific enzymes like pyruvate (B1213749) carboxylase, providing a clearer picture of its unique metabolic network. nih.govescholarship.org

BacteriumKey Findings from 13C-Acetate TracingResearch Implications
Escherichia coli - Quantification of fluxes in central carbon metabolism. nih.gov- Identification of acetate cross-feeding in colonies. nih.gov- Glyoxylate shunt is active during growth on acetate. frontiersin.org- Optimization of bioprocesses.- Strain improvement for chemical production.
Acetic Acid Bacteria - Elucidation of substrate utilization in cocoa fermentation. nih.gov- Acetate is primarily derived from ethanol. nih.gov- Control and improvement of food fermentations.
Geobacter metallireducens - Complete oxidation of acetate via the TCA cycle. nih.govasm.org- Absence of glyoxylate shunt activity. nih.govescholarship.org- Determination of in vivo global metabolic reaction rates. nih.gov- Understanding of anaerobic carbon metabolism.- Insights for bioremediation applications.

Understanding and Optimizing Lipid and Metabolite Production in Yeasts (e.g., Yarrowia lipolytica, Saccharomyces cerevisiae)

Yarrowia lipolytica : This oleaginous yeast is a promising candidate for the production of biofuels and oleochemicals due to its ability to accumulate large amounts of lipids. nih.govresearchgate.net 13C-MFA with labeled acetate has been instrumental in mapping the metabolic fluxes during lipid accumulation. nih.govisotope.comosti.gov These studies have shown that the glyoxylate shunt is continuously active when grown on acetate, and that the pentose (B10789219) phosphate (B84403) pathway is the primary source of NADPH, a crucial cofactor for fatty acid synthesis. nih.govresearchgate.net By comparing wild-type and engineered lipid-overproducing strains, researchers can identify key metabolic bottlenecks and targets for further engineering to enhance lipid yields. isotope.com

Saccharomyces cerevisiae : While not naturally oleaginous, the baker's yeast Saccharomyces cerevisiae is a workhorse of industrial biotechnology and has been engineered for the production of various chemicals, including free fatty acids. nih.govosti.gov 13C-MFA has been used to guide the metabolic engineering of this yeast for improved fatty acid production. nih.govosti.gov By analyzing the balance of acetyl-CoA, a key precursor for fatty acids, researchers have identified genetic modifications that can increase production. nih.gov For instance, introducing an ATP citrate (B86180) lyase from Y. lipolytica and downregulating competing pathways has led to significant increases in free fatty acid titers. nih.govosti.gov Furthermore, engineered S. cerevisiae strains have been developed to co-utilize acetate with other substrates like xylo-oligosaccharides, which is relevant for converting lignocellulosic biomass into biofuels. researchgate.net

YeastKey Findings from 13C-Acetate TracingResearch Implications
Yarrowia lipolytica - Glyoxylate shunt is constantly active on acetate. nih.gov- Pentose phosphate pathway is the main source of NADPH for lipid synthesis. nih.govresearchgate.net- Malate transport and pyruvate kinase are critical for energy production. isotope.com- Rational engineering for enhanced biodiesel and oleochemical production.
Saccharomyces cerevisiae - Identification of acetyl-CoA balance as crucial for fatty acid production. nih.gov- Guided engineering strategies, such as introducing heterologous enzymes. osti.gov- Development of strains capable of co-fermenting acetate and other sugars. researchgate.netmdpi.com- Improvement of strains for biofuel and biochemical production from various feedstocks.

Unraveling Specialized Metabolism in Methylotrophic and Chemolithotrophic Microorganisms

The isotopic labeling capabilities of this compound are instrumental in deciphering the metabolic intricacies of methylotrophic and chemolithotrophic microorganisms. These organisms utilize single-carbon compounds or inorganic substances for energy, respectively, and their metabolic pathways are of significant interest for both fundamental biology and industrial applications.

In methylotrophic bacteria like Pseudomonas M27 and Pseudomonas MA, which can grow on single-carbon compounds, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy with [2-¹³C]acetate has been employed to trace carbon flux in vivo. Studies have shown that in Pseudomonas M27 (an Icl⁻ strain, lacking isocitrate lyase), acetate is metabolized with the significant synthesis of trehalose (B1683222), a disaccharide. microbiologyresearch.org The labeling patterns observed in trehalose were inconsistent with the operation of the glyoxylate cycle, suggesting an alternative anaplerotic sequence for replenishing tricarboxylic acid (TCA) cycle intermediates in this methylotroph. microbiologyresearch.org In contrast, Pseudomonas MA (an Icl⁺ strain) did not accumulate trehalose to the same extent, highlighting fundamental differences in their carbon metabolism. microbiologyresearch.org

Chemolithotrophic microorganisms, which are key players in biogeochemical cycles, also exhibit diverse metabolic responses to acetate. In thermophilic, hydrogen-oxidizing bacteria, ¹³C tracer-based metabolomics have revealed how the presence of acetate influences their carbon fixation pathways. For instance, in Thermodesulfatator indicus, which uses the Wood-Ljungdahl (WL) pathway for CO₂ fixation, acetate was found to suppress this pathway, becoming the primary carbon source under chemolithomixotrophic conditions. biorxiv.org Conversely, Hydrogenobacter thermophilus and Thermovibrio ammonificans, which utilize the reductive tricarboxylic acid (rTCA) cycle, can assimilate both CO₂ and acetate simultaneously via this cycle. biorxiv.org These findings indicate that the availability of organic compounds like acetate can significantly alter the carbon fixation strategies in these specialized microorganisms.

The use of position-specific ¹³C-labeled substrates, including acetate, allows researchers to probe the balance between catabolic and anabolic reactions within microbial communities. frontiersin.org By analyzing the production of ¹³CO₂ from different labeled positions of acetate, insights can be gained into the activity of the TCA cycle and other central carbon metabolic pathways. frontiersin.org This approach is particularly valuable for studying complex microbial ecosystems where isolating individual species is challenging. frontiersin.org

Neuroenergetics and Brain Metabolism

Sodium acetate labeled with ¹³C has become an invaluable tool for dissecting the complex metabolic interplay between different cell types in the brain, particularly astrocytes and neurons.

A key principle underlying the use of ¹³C-acetate in neuroscience is its preferential uptake and metabolism by astrocytes over neurons. jneurosci.orgnih.gov This specificity is attributed to a much higher activity of acetate transport systems in astrocytes. nih.gov Once inside astrocytes, [1-¹³C]acetate or [2-¹³C]acetate is converted to acetyl-CoA, which then enters the astrocyte-specific TCA cycle. jneurosci.orgresearchgate.net This leads to the labeling of various metabolites within the astrocyte, most notably glutamate (B1630785) and glutamine. jneurosci.orgjneurosci.org

By using ¹³C NMR spectroscopy to track the incorporation of the ¹³C label from acetate into these amino acids, researchers can quantify the rate of the astroglial TCA cycle. jneurosci.orgcapes.gov.br Studies in humans have shown that the astroglial TCA cycle accounts for approximately 14-15% of the brain's total oxidative metabolism. jneurosci.orgjneurosci.org This astrocyte-specific labeling provides a more direct measurement of glial metabolism compared to studies using ¹³C-glucose, which is metabolized by both neurons and astrocytes and requires more complex modeling assumptions. nih.govjneurosci.org The distinct labeling patterns of glutamate and glutamine from ¹³C-acetate versus ¹³C-glucose clearly demonstrate the metabolic compartmentation between astrocytes and neurons in the human brain. jneurosci.org

The selective metabolism of acetate in astrocytes allows for the detailed investigation of the metabolic coupling between glial cells and neurons, particularly the glutamate-glutamine cycle. jneurosci.orgcns.org In this cycle, glutamate released by neurons is taken up by astrocytes and converted to glutamine. jneurosci.org This glutamine is then transported back to the neurons, where it is converted back to glutamate.

When [¹³C]acetate is administered, the ¹³C label is first incorporated into the glial pool of glutamate and then into glutamine. jneurosci.org The subsequent appearance of the ¹³C label in the neuronal glutamate pool provides direct evidence for the transfer of glutamine from astrocytes to neurons. jneurosci.org Mathematical modeling of the ¹³C enrichment time courses of glutamate and glutamine allows for the quantification of the rate of the glutamate-glutamine cycle. jneurosci.orgresearchgate.net Such studies have established that the glutamate-glutamine cycle is the primary pathway for replenishing the neuronal glutamate supply. jneurosci.orgjneurosci.org

¹³C-acetate is a powerful probe for studying how brain metabolism adapts to pathological conditions like hypoglycemia and traumatic brain injury (TBI).

In the context of hypoglycemia , particularly in individuals with type 1 diabetes who experience recurrent hypoglycemia, the brain may adapt to use alternative energy sources. ru.nl Studies using [2-¹³C]acetate have shown that in these individuals, the transport and metabolism of acetate in the brain are significantly increased during hypoglycemia. nih.govdiabetesjournals.orgwindows.net This suggests an upregulation of monocarboxylic acid transporters at the blood-brain barrier, which could help maintain brain energy levels when glucose is scarce. diabetesjournals.orgwindows.net By modeling the dynamic labeling of glutamate and glutamine from [2-¹³C]acetate, researchers have been able to calculate the absolute rates of cerebral acetate metabolism, finding it to be about 50% higher in hypoglycemia-unaware type 1 diabetes patients compared to controls. nih.gov

Following a traumatic brain injury (TBI) , cerebral metabolism undergoes significant changes. researchgate.netnih.gov ¹³C NMR spectroscopy studies using labeled glucose and acetate in animal models of TBI have revealed alterations in both neuronal and astrocytic metabolism. researchgate.netfrontiersin.org While glucose metabolism is often reduced in both cell types after injury, the capacity for oxidative metabolism in astrocytes, as measured by the metabolism of ¹³C-acetate, appears to be preserved. researchgate.netfrontiersin.org The continued labeling of glutamine and glutamate from ¹³C-acetate indicates that the glutamate-glutamine cycle remains active, suggesting a supportive metabolic role for astrocytes in the injured brain. researchgate.netfrontiersin.org

Intercellular Metabolic Coupling Between Neurons and Glia Using 13C-Acetate

Other Eukaryotic Cell and Organismal Systems

Human Embryonic Kidney (HEK293) cells are a widely used platform in the biotechnology industry for producing recombinant proteins. nih.gov Optimizing the culture conditions to enhance protein productivity is a key goal. Adding sodium acetate to the culture medium has been shown to increase the production of certain heterologous proteins, such as the ECD-Her1 protein. nih.govnih.gov

To understand the metabolic basis for this enhanced productivity, researchers employ techniques like Metabolic Flux Analysis (MFA). nih.govmendeley.com By monitoring the consumption and production of external metabolites, including glucose, lactate, and amino acids, in cultures with and without added sodium acetate, MFA can be used to infer the intracellular metabolic fluxes. nih.govnih.govmendeley.com These analyses, sometimes in combination with ¹³C labeling, can reveal how acetate alters the central carbon metabolism of HEK293 cells. mendeley.com The data suggests that the addition of sodium acetate has a significant impact on the metabolism of these cells, and when properly controlled, it can be a strategy to enhance protein production. nih.gov

Interactive Data Tables

Table 1: Research Findings on Astroglial Metabolism using ¹³C-Acetate

Finding Organism/Model Key Method Reference
Astroglia contribute ~15% of total brain oxidative metabolism. Human ¹³C NMR spectroscopy with [2-¹³C]acetate infusion jneurosci.orgjneurosci.org
Acetate is preferentially transported into and metabolized by astrocytes. Human, Rat ¹³C NMR, [¹⁴C]-CO₂ production jneurosci.orgnih.gov
The glutamate-glutamine cycle is the major pathway for neuronal glutamate replenishment. Human ¹³C NMR spectroscopy and mathematical modeling jneurosci.orgjneurosci.org

Table 2: Metabolic Adaptations in Pathological States Investigated with ¹³C-Acetate

Condition Observation Model Reference
Hypoglycemia ~50% higher cerebral acetate metabolism in hypoglycemia-unaware T1DM patients. Human (Type 1 Diabetes) nih.gov
Hypoglycemia Increased brain transport and metabolism of acetate. Human (Type 1 Diabetes) diabetesjournals.orgwindows.net
Traumatic Brain Injury Preserved oxidative metabolism in astrocytes. Animal models researchgate.netfrontiersin.org

Table 3: Application of Sodium Acetate in HEK293 Cell Bioprocessing

Application Finding Methodology Reference
Bioprocess Optimization Addition of sodium acetate increases ECD-Her1 protein production. Batch culture, ELISA nih.govnih.gov

Hepatic and Adipose Tissue-Specific Lipogenesis Regulation

The stable isotope tracer, this compound, is a critical tool for investigating the dynamics of de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids from non-lipid precursors, in different tissues. Its application has been particularly insightful in elucidating the distinct regulatory mechanisms governing DNL in the liver versus adipose tissue, especially in response to dietary stimuli.

Utilizing [1-13C]acetate, researchers can trace the incorporation of the 13C-labeled acetyl-CoA into newly synthesized fatty acids, primarily palmitate, within very-low-density lipoprotein (VLDL) triglycerides (TG) for hepatic DNL and within adipose tissue TG for adipose-specific DNL. mdpi.comnih.gov A common analytical technique paired with this tracer is Mass Isotopomer Distribution Analysis (MIDA), which allows for the calculation of the fractional contribution of DNL to the total fatty acid pool. metsol.complos.org

Studies employing this methodology have consistently demonstrated that hepatic DNL is highly sensitive to carbohydrate intake. nih.gov For instance, the consumption of a high-carbohydrate meal has been shown to significantly stimulate liver lipogenesis. nih.gov In one study, fractional hepatic DNL rose from a fasting rate of 4.7% to 18.2% after the first meal and further to 23.1% after a second meal. researchgate.net Fructose (B13574), in particular, is a potent stimulator of hepatic DNL. mdpi.comnimbustx.com In a study investigating the effects of an ACC inhibitor, fructose administration alone stimulated hepatic fractional DNL to an average of 30.9% above fasting values. nimbustx.com

In stark contrast, adipose tissue DNL appears to be far less responsive to acute dietary changes. nih.gov Research using both deuterated water and [U-13C]acetate has revealed that while DNL is active in adipose tissue, its contribution to triacylglycerol stores is minimal and it is not significantly stimulated by oral glucose or a high-carbohydrate diet. mdpi.comnih.gov Quantitative estimates suggest that adipose DNL accounts for less than 1 gram of fatty acid synthesis over a 12-hour period under such conditions. mdpi.comnih.gov Furthermore, studies have shown no detectable 13C enrichment in adipose tissue TAG from [1-13C]acetate, indicating no significant uptake of TAG-fatty acids synthesized by the liver. nih.govresearchgate.net This highlights a clear distinction in the regulation of lipogenesis between these two key metabolic tissues. While the liver rapidly converts excess carbohydrates into fats, adipose tissue DNL is a more modest and less dynamic process. mdpi.com

The following table summarizes findings from studies using this compound to investigate hepatic lipogenesis:

Condition Tracer Measurement Key Findings Reference(s)
Fasting[1-13C]acetateFractional Hepatic DNLBaseline DNL was 4.7%. researchgate.net
Post-Meal 1[1-13C]acetateFractional Hepatic DNLDNL increased to 18.2%. researchgate.net
Post-Meal 2[1-13C]acetateFractional Hepatic DNLDNL further increased to 23.1%. researchgate.net
Fructose Stimulation[1-13C]acetateFractional Hepatic DNLDNL increased by an average of 30.9% above fasting values. nimbustx.com
Fructose + ACC Inhibitor (20mg)[1-13C]acetateInhibition of DNLDNL was inhibited by 70% relative to placebo. nimbustx.com
Fructose + ACC Inhibitor (50mg)[1-13C]acetateInhibition of DNLDNL was inhibited by 85% relative to placebo. nimbustx.com
Fructose + ACC Inhibitor (200mg)[1-13C]acetateInhibition of DNLDNL was inhibited by 104% relative to placebo. nimbustx.com

Photosynthetic and Mixotrophic Metabolism in Algal Models (e.g., Chlamydomonas reinhardtii)

This compound serves as an invaluable probe in dissecting the metabolic flexibility of microalgae, such as the model organism Chlamydomonas reinhardtii. This alga can grow under different trophic conditions: photoautotrophically (using light and CO2), heterotrophically (in the dark, using an organic carbon source like acetate), and mixotrophically (using both light and an organic carbon source). frontiersin.orgmsu.edu By supplying 13C-labeled acetate, researchers can trace the fate of the acetate carbon through various metabolic pathways and understand how its assimilation interacts with photosynthesis.

Studies using [1,2-13C]-acetate have revealed that C. reinhardtii assimilates acetate more rapidly under heterotrophic conditions compared to mixotrophic conditions. plos.orgnih.gov This is attributed to the competing influx of carbon from CO2 fixation during mixotrophy. plos.orgnih.gov Under heterotrophic growth, the primary fate of the assimilated acetate is its conversion to acetyl-CoA, which then enters the glyoxylate and TCA cycles. plos.org In contrast, under mixotrophic conditions, the metabolism of acetate leads to the production of storage compounds like starch and triacylglycerol (TAG). plos.org

A key finding from these tracer studies is the significant impact of acetate on photosynthesis. The presence of acetate in the growth medium, even at relatively low concentrations, has been shown to reduce the rates of photosynthetic CO2 fixation and net O2 evolution. nih.govscispace.com For example, one study reported that a concentration of 3.7 mM acetate reduced O2 evolution and CO2 fixation by 26% and 34%, respectively. nih.gov This suggests that when an external source of reduced carbon is available, the alga downregulates its photosynthetic machinery.

Metabolic flux analysis using 13C-labeled acetate has provided a quantitative understanding of the central carbon metabolism in C. reinhardtii under heterotrophic conditions. plos.orgnih.govnih.gov These studies have elucidated the pathways of acetate assimilation and its distribution among different cellular compartments, including the cytosol, mitochondria, and plastids. plos.orgresearchgate.net It has been shown that acetyl-CoA synthesized in the plastid is directly channeled into fatty acid synthesis. plos.orgnih.gov

The following table summarizes the metabolic responses of Chlamydomonas reinhardtii to this compound under different growth conditions:

Growth Condition Tracer Key Metabolic Observation(s) Impact on Photosynthesis Reference(s)
Heterotrophy[1,2-13C]-acetateFaster acetate assimilation rate compared to mixotrophy; leads to minimal TAG production and substantial glycerol (B35011) and starch accumulation. plos.orgresearchgate.netNot applicable plos.orgresearchgate.net
Mixotrophy[1,2-13C]-acetateSlower acetate assimilation rate; leads to the production of starch and TAG. plos.orgnih.govPhotosynthetic CO2 fixation and O2 evolution are reduced in the presence of acetate. frontiersin.orgnih.gov frontiersin.orgplos.orgnih.govnih.gov
Photoautotrophy[13C]bicarbonate (for comparison)Faster production of starch and TAG compared to mixotrophy and heterotrophy. plos.orgN/A plos.org
Mixotrophy (varying acetate concentrations)13C-acetate (stable isotope analysis)Increasing acetate concentrations progressively reduce photosynthetic rates.3.7 mM acetate reduced O2 evolution by 26% and CO2 fixation by 34%. nih.gov nih.gov

Advanced Methodological Considerations and Future Research Trajectories

Addressing Methodological Challenges in 13C-Acetate Tracing: Background Noise, Sample Preparation, and Data Interpretation

Despite its power, the use of Sodium acetate-1-13C in metabolic flux analysis is not without its challenges. Accurate and precise results depend on overcoming several methodological hurdles.

Background Noise and Data Correction: A significant challenge in mass spectrometry-based 13C-MFA is the presence of background noise and the natural abundance of 13C, which can interfere with the accurate measurement of isotopic enrichment. researchgate.net Several software tools have been developed to correct for this, including WUFlux, which can directly correct mass spectrum data from derivatized amino acids by removing background noise. frontiersin.org The use of high-resolution mass spectrometry can also help to distinguish true signals from noise. researchgate.net

Sample Preparation: The preparation of samples for 13C-acetate tracing is a critical step that can significantly impact the results. For instance, acid fumigation, a common method to remove inorganic carbon, can lead to the loss of volatile organic acids like acetate (B1210297), causing a severe bias in the measured δ13C values. nih.gov Studies have shown that both fumigation and drying at 50°C can result in the loss of the majority of the 13C-enriched acetate spike. nih.gov Therefore, careful consideration of sample handling protocols, such as maintaining a pH well above acetate's pKa and using freeze-drying, is crucial for accurate analysis. plos.org The process of quenching metabolism and extracting metabolites must also be rapid and efficient to prevent alterations in metabolite pools and labeling patterns. rsc.orgbiorxiv.org

Data Interpretation: Interpreting the data from 13C-acetate tracing experiments requires sophisticated computational models and a deep understanding of metabolic network topology. nih.govbiorxiv.org The choice of the metabolic model is a critical decision, as different models can yield different flux distributions. d-nb.info Furthermore, the complexity of in vivo metabolism, with contributions from multiple tissues and inter-organ metabolic cycles, can make data interpretation challenging. nih.gov For example, the recycling of endogenous CO2 can lead to the substantial incorporation of 13C into TCA cycle intermediates, which must be accounted for in the model to avoid misinterpretation of pathway activity. biorxiv.org

A study on the oleaginous yeast Yarrowia lipolytica using parallel [1-13C]acetate and [U-13C]acetate tracers provided detailed flux maps, highlighting how the cell regulates pathways like the glyoxylate (B1226380) shunt and gluconeogenesis when grown on acetate. The results demonstrated that the primary source for the essential cofactor NADPH for lipid synthesis is the oxidative pentose (B10789219) phosphate (B84403) pathway. osti.govnih.govresearchgate.net This research showcases how careful experimental design and data interpretation can yield significant insights into acetate metabolism.

Metabolic Fluxes in Yarrowia lipolytica (Control Strain, Growth Phase) on Acetate. nih.gov
ReactionFlux (Normalized to Acetate Uptake)
Acetate Uptake100
Glyoxylate ShuntActive
GluconeogenesisVaries
Oxidative Pentose Phosphate Pathway (PPP)Primary source of NADPH
Tricarboxylic Acid (TCA) CycleActive for energy production

Emergent Technologies and Computational Advancements Enhancing 13C-Acetate Fluxomics

The field of 13C-acetate fluxomics is continually evolving, driven by innovations in analytical instrumentation and computational tools.

Emergent Technologies: Advances in mass spectrometry, such as tandem MS, provide more detailed information on the positional isotopomers of metabolites, leading to more precise flux estimations. frontiersin.org The development of micro-slab MR coils for hyperpolarized metabolic flux analysis allows for the simultaneous, non-destructive analysis of multiple samples, increasing throughput and enabling rapid assessment of flux changes in response to perturbations. plos.org Furthermore, techniques like dynamic nuclear polarization are being investigated to enhance the signal of 13C-labeled acetates, which could improve the sensitivity of MRI/MRS-based flux analysis. biorxiv.org

Computational Advancements: The complexity of 13C-MFA necessitates sophisticated software for data analysis. A variety of software packages are now available, each with different strengths and algorithms for calculating metabolic fluxes. biorxiv.orgnih.gov Tools like INCA, OpenFLUX, and METRAN have become essential for the field. nih.gov More recently, machine learning-based frameworks are being developed to overcome the computational limitations of traditional MFA, offering the potential for high-throughput metabolic phenotyping. osti.gov These approaches use training datasets to predict flux ratios from labeling patterns, which can then be used to calculate global flux distributions. osti.gov Additionally, open-source platforms like WUFlux provide user-friendly interfaces and metabolic network templates for various organisms, simplifying the process of 13C-MFA for researchers. frontiersin.org

Selected Software for 13C-Metabolic Flux Analysis. frontiersin.orgbiorxiv.orgnih.gov
SoftwareKey Features
INCAIsotopically non-stationary MFA, parallel labeling experiments.
OpenFLUXEfficient modeling for 13C-based MFA.
METRANCalculates Mass Isotopomer Distributions for 13C-MFA.
WUFluxOpen-source platform with user-friendly interface and templates for various microbes. Corrects for background noise.
FreeFluxPython package for time-efficient isotopically nonstationary MFA.

The continued development of these technologies and computational methods will undoubtedly enhance the resolution, throughput, and accessibility of 13C-acetate fluxomics, paving the way for a deeper understanding of cellular metabolism in a wide range of biological systems.

Q & A

Q. What are the critical safety protocols for handling sodium acetate-1-¹³C in laboratory settings?

Sodium acetate-1-¹³C requires stringent safety measures due to its potential hazards. Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, protective eyewear, and lab coats must be worn to avoid skin/eye contact (H313, H319 warnings) .
  • Ventilation: Use fume hoods to prevent inhalation (H333 risk) and ensure proper airflow during handling .
  • First Aid: Immediate eye rinsing with water for 15+ minutes (P305+P351+P338) and medical consultation if irritation persists .
  • Storage: Keep in airtight containers away from incompatible substances (e.g., strong oxidizers) .

Q. How is sodium acetate-1-¹³C synthesized for isotopic labeling in metabolic studies?

A common method involves reacting sodium acetate-¹³C with triethyl phosphate under controlled conditions:

  • Procedure: Heat sodium acetate-1-¹³C (dried at 110°C) with triethyl phosphate at 176–180°C, followed by distillation to isolate ethyl acetate-1-¹³C. Yield optimization (92%) requires careful temperature regulation to avoid vigorous reactions .
  • Quality Control: Isotopic purity (≥99 atom% ¹³C) is verified via mass spectrometry or ¹³C NMR .

Advanced Research Questions

Q. How can parahydrogen-induced polarization (PHIP) enhance ¹³C NMR sensitivity for sodium acetate-1-¹³C in metabolic imaging?

PHIP leverages parahydrogen (p-H₂) to hyperpolarize ¹³C nuclei, significantly boosting NMR signal-to-noise ratios. Key steps include:

  • Catalytic Hydrogenation: Use Rh/TiO₂ catalysts (23.2 wt%) to hydrogenate vinyl acetate-1-¹³C with p-H₂ in D₂O, generating hyperpolarized ethyl acetate-1-¹³C .
  • Field Cycling: Transfer polarization via adiabatic magnetic field sweeps, achieving ~14–48-fold ¹³C signal enhancement depending on experimental conditions (e.g., pH, catalyst loading) .
  • Applications: Enables real-time tracking of acetate metabolism in liver/brain studies at sub-millimolar concentrations .

Q. What methodological challenges arise in using sodium acetate-1-¹³C for gastric emptying studies via ¹³C breath tests?

Challenges include:

  • Tracer Kinetics: Accurate modeling of gastric emptying rates requires accounting for inter-individual variability in acetate absorption and CO₂ excretion .
  • Signal Calibration: Breath ¹³CO₂ levels must correlate with gastric retention times using reference standards (e.g., thermally polarized sodium acetate-1-¹³C NMR spectra) .
  • Limitations: Non-linear metabolic pathways (e.g., bacterial fermentation in the colon) may skew results, necessitating controlled fasting protocols .

Q. How does sodium acetate-1-¹³C improve resolution in metabolic flux analysis (MFA) of microbial systems?

  • Isotope Tracing: ¹³C-labeled acetate integrates into central carbon metabolism (e.g., TCA cycle), enabling precise quantification of pathway fluxes via LC-MS or GC-MS .
  • Data Interpretation: Compartmentalized models distinguish cytosolic vs. mitochondrial acetate utilization, critical for studying overflow metabolism in organisms like E. coli .
  • Contradictions: Discrepancies in flux estimates may arise from isotopic dilution or anaplerotic reactions, requiring validation with parallel tracers (e.g., glucose-¹³C) .

Methodological Contradictions & Resolutions

Q. Why do reported ¹³C NMR signal enhancements for hyperpolarized sodium acetate-1-¹³C vary across studies?

  • Experimental Factors: Enhancements range from 14-fold (Rh/TiO₂ catalysts in aqueous phase) to 48-fold (SABRE-RELAY with IrCl(COD)(IMes) in CD₂Cl₂) due to differences in polarization transfer efficiency and relaxation losses .
  • Resolution: Standardize field-cycling parameters (e.g., sweep rate, B₀ field strength) and optimize catalyst-substrate ratios to minimize relaxation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.